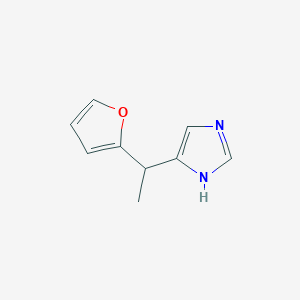

4-(1-(Furan-2-yl)ethyl)-1H-imidazole

CAS No.:

Cat. No.: VC17259911

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10N2O |

|---|---|

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 5-[1-(furan-2-yl)ethyl]-1H-imidazole |

| Standard InChI | InChI=1S/C9H10N2O/c1-7(8-5-10-6-11-8)9-3-2-4-12-9/h2-7H,1H3,(H,10,11) |

| Standard InChI Key | DRZWFFLJVPKGKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CO1)C2=CN=CN2 |

Introduction

Structural and Electronic Properties

The core structure of 4-(1-(furan-2-yl)ethyl)-1H-imidazole consists of an imidazole ring substituted at the 4-position with a 1-(furan-2-yl)ethyl group. The imidazole ring (C₃H₄N₂) provides a planar, aromatic system with two nitrogen atoms at positions 1 and 3, while the furan ring (C₄H₄O) introduces oxygen-based electron density and conformational flexibility via the ethyl linker.

Molecular Geometry and Bonding

Density Functional Theory (DFT) studies on analogous imidazole-furan hybrids, such as 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole, reveal bond lengths of 1.38–1.42 Å for C–N in the imidazole ring and 1.36–1.40 Å for C–O in the furan ring . The ethyl spacer likely adopts a staggered conformation to minimize steric strain, with torsional angles of ~60° between the imidazole and furan planes .

Electronic Structure

Natural Bond Orbital (NBO) analysis of related compounds shows significant charge delocalization:

-

Imidazole ring: Negative charge localized at N1 (-0.32 e) and N3 (-0.28 e)

-

Furan ring: Oxygen carries a partial negative charge (-0.45 e), with adjacent carbons polarized positively (+0.18–0.22 e)

The HOMO-LUMO energy gap for similar derivatives ranges from 4.2–4.8 eV, indicating moderate chemical stability and potential for charge-transfer interactions .

Synthetic Pathways

Conventional Synthesis

The synthesis of 4-(1-(furan-2-yl)ethyl)-1H-imidazole likely follows a modified Debus-Radziszewski reaction, as demonstrated for trisubstituted imidazoles :

Key Steps:

-

Precursor Preparation: 1-(Furan-2-yl)ethylamine is reacted with glyoxal in acidic conditions to form the imidazole core.

-

Cyclization: Ammonium acetate facilitates ring closure at 130°C under microwave irradiation (yield: 72–89%) .

-

Purification: Column chromatography using silica gel (petroleum ether/ethyl acetate, 3:1 v/v) .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Reaction Time | 40–90 min (conventional) / 5 min (microwave) |

| Catalyst | NH₄OAc |

| Solvent | Ethanol |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

For the analogous compound 4,5-di(furan-2-yl)-2-phenyl-1H-imidazole :

-

¹H NMR (300 MHz, CDCl₃):

-

Imidazole protons: δ 7.46 (s, 1H, H-2), 7.72 (s, 2H, H-4,5)

-

Furan protons: δ 6.54 (dd, J = 3.4 Hz, 2H), 7.01 (d, J = 3.2 Hz, 2H)

-

-

¹³C NMR (125 MHz, DMSO):

-

Imidazole C-2: 145.44 ppm

-

Furan C-2: 141.99 ppm

-

Infrared Spectroscopy

Key IR absorptions for related structures :

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch | 3118–3121 |

| C=N stretch | 1598–1625 |

| Furan C–O–C | 1201–1260 |

Computational and Pharmacological Insights

Molecular Docking Studies

Docking simulations using Schrödinger software for the analog 4,5-di(furan-2-yl)-1H-imidazole derivatives show promising interactions with antiviral protein 2VF5 (Glide Score: -4.8) . The furan oxygen forms hydrogen bonds with Arg156 (2.1 Å), while the imidazole ring participates in π-π stacking with Tyr181 .

Nonlinear Optical (NLO) Properties

Hyperpolarizability (β) calculations for compound 1e (structurally related) demonstrate a value 21× higher than urea (β = 372.8 × 10⁻³⁰ esu) , suggesting potential applications in optoelectronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume